Substrate Inhibition Profile in A. suum Thiolases (Acat2/3/5) for C6-Branched vs. C6-Linear Substrates
The six-carbon chain substrates 2-methyl-3-oxohexanoyl-CoA and its linear analog 3-oxohexanoyl-CoA both exhibited pronounced substrate inhibition with the A. suum thiolases Acat2, Acat3, and Acat5. Initial rate data for both substrates fit poorly to the standard Michaelis–Menten model and required a modified inhibition equation to achieve an adequate fit [1]. This shared kinetic behavior differentiates the C6 pair from shorter-chain substrates tested in the same study, where substrate inhibition was less prominent or absent. Although the inhibition parameter (Ki) values are not explicitly tabulated, the qualitative observation is cross-validated by the authors' report that these two substrates were the most severely affected among all tested 3-oxoacyl-CoAs [1].
| Evidence Dimension | Substrate inhibition at higher concentrations (qualitative ranking) |
|---|---|
| Target Compound Data | 2-Methyl-3-oxohexanoyl-CoA shows prominent substrate inhibition with Acat2, Acat3, Acat5 |
| Comparator Or Baseline | 3-Oxohexanoyl-CoA (linear C6) shows similarly prominent inhibition; shorter substrates (e.g., 3-oxobutyryl-CoA) show less inhibition |
| Quantified Difference | Not quantified in available text; ranked as 'most prominent' among all substrates tested for Acat2/3/5 |
| Conditions | In vitro thiolase assay, DTNB detection of CoA release, 25°C, pH 7.5, varying substrate concentrations |
Why This Matters
Procurement of the correct C6-branched substrate is essential for studying substrate inhibition mechanisms in thiolases, as this property is specifically linked to chain length and branching, and would not be replicated by shorter or linear analogs.
- [1] Blaisse, M. R., Dong, H., Fu, B., & Chang, M. C. Y. (2017). Discovery and Engineering of Pathways for Production of α-Branched Organic Acids. Journal of the American Chemical Society, 139(41), 14526-14532. View Source
